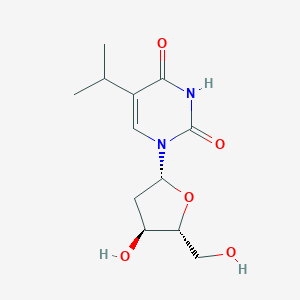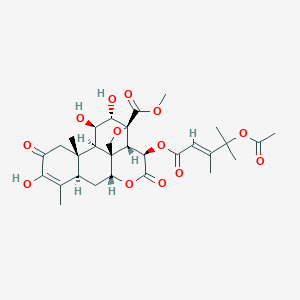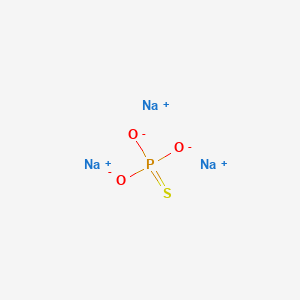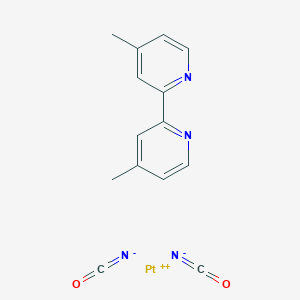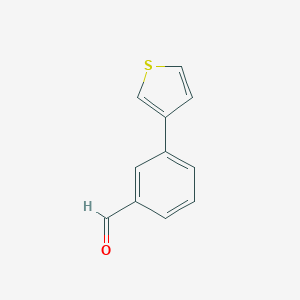
3-(Thiophen-3-yl)benzaldehyde
Vue d'ensemble
Description
“3-(Thiophen-3-yl)benzaldehyde” is a heterocyclic compound . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “3-(Thiophen-3-yl)benzaldehyde” is represented by the formula C11H8OS . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Physical And Chemical Properties Analysis
“3-(Thiophen-3-yl)benzaldehyde” is a light yellow to yellow powder or crystals . It has a molecular weight of 188.25 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 302.9±25.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Antibacterial Agents
Thiophene derivatives have shown significant inhibitory effects against various bacterial strains such as B. subtilis, E. coli, P. vulgaris, and S. aureus. The compound “3-(Thiophen-3-yl)benzaldehyde” could potentially be synthesized into derivatives that act as antibacterial agents due to the reactive nature of the aldehyde group which can be further modified .
Anti-inflammatory Agents
Some thiophene compounds are known to act as anti-inflammatory agents. The structural similarity suggests that “3-(Thiophen-3-yl)benzaldehyde” may also be modified to enhance its anti-inflammatory properties for therapeutic use .
Serotonin Antagonists
Thiophene derivatives have been used in the treatment of Alzheimer’s disease as serotonin antagonists. The “3-(Thiophen-3-yl)benzaldehyde” could serve as a precursor in synthesizing new compounds with potential application in neurodegenerative disease treatment .
Photoluminescent Materials
Thiophene-based compounds have applications in photoluminescent materials due to their ability to emit light with a significant redshift when relaxing from an excited state to the ground state. This property could be explored with “3-(Thiophen-3-yl)benzaldehyde” in the development of new photoluminescent materials .
Chemical Synthesis Intermediates
The thiophene moiety is often used in chemical synthesis as an intermediate for further reactions. “3-(Thiophen-3-yl)benzaldehyde”, with its reactive aldehyde group, could be a valuable intermediate in synthesizing various organic compounds .
Fluorinated Compound Synthesis
Thiophene derivatives are utilized in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals. The compound may be used in similar synthetic strategies to create fluorinated derivatives with enhanced properties .
Safety and Hazards
Propriétés
IUPAC Name |
3-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQKGZHXQLZFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404128 | |
| Record name | 3-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-yl)benzaldehyde | |
CAS RN |
129746-42-5 | |
| Record name | 3-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



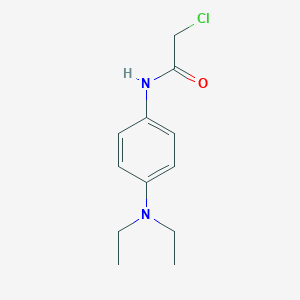

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)




